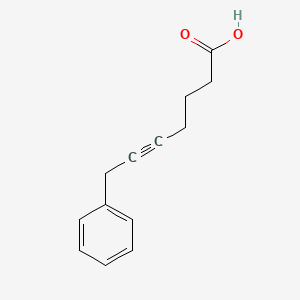
7-Phenylhept-5-ynoic acid
Cat. No. B8375040
M. Wt: 202.25 g/mol
InChI Key: ZZIFARXSZVIBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04405810
Procedure details


Hex-5-ynoic acid (0.1 mole) is added to a tetrahydrofuran solution of ethylmagnesium bromide (0.2 mole) maintained at 5° C. When the addition is complete, the solution is warmed to room temperature and CuCN (0.5 g) is added with stirring. After 20 minutes, a solution of benzylbromide (0.05 mole) in tetrahydrofuran is added dropwise over a one-half hour period. The reaction is maintained at room temperature until thin layer chromatography shows completion and then poured onto 1 N hydrochloric acid. This mixture is then extracted with ethyl ether and the ether layer separated. Removal of the ether gives a residue which is distilled under reduced pressure to afford the title product, 7-phenylhept-5-ynoic acid.



Name
CuCN
Quantity
0.5 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].C([Mg]Br)C.C([Cu])#N.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.Cl>O1CCCC1>[C:17]1([CH2:16][C:6]#[C:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:7])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC#C)(=O)O
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
CuCN
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
Step Three
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is warmed to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is maintained at room temperature until thin layer chromatography
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This mixture is then extracted with ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether layer separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives a residue which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC#CCCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
